molecular formula C8H15NO B13254174 1-Azabicyclo[3.3.1]nonan-3-ol CAS No. 88721-80-6

1-Azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13254174
CAS No.: 88721-80-6
M. Wt: 141.21 g/mol
InChI Key: DRLCBKGAHHDWTQ-UHFFFAOYSA-N
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Description

1-Azabicyclo[331]nonan-3-ol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azabicyclo[3.3.1]nonan-3-ol can be synthesized through various methods. One common approach involves the Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used in a one-pot tandem Mannich annulation . Another method involves radical cyclization, where a Cp2TiCl-mediated radical cyclization method or a SmI2-mediated radical cyclization protocol can be employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.3.1]nonan-3-ol involves its ability to catalyze oxidation reactions. For example, ABNO, a derivative of this compound, efficiently catalyzes the oxidation of alcohols to carbonyl compounds in the presence of (MeO bpy)CuI(OTf) . This catalytic system operates under mild conditions, making it suitable for various synthetic applications.

Comparison with Similar Compounds

1-Azabicyclo[3.3.1]nonan-3-ol can be compared with other bicyclic compounds, such as:

These compounds share the bicyclic [3.3.1]nonane framework but differ in their heteroatom composition, leading to distinct chemical and physical properties.

Properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7-8,10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLCBKGAHHDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CN(C1)C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632642
Record name 1-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88721-80-6
Record name 1-Azabicyclo[3.3.1]nonan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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